epsilon-N-Acetylselenalysine

Description

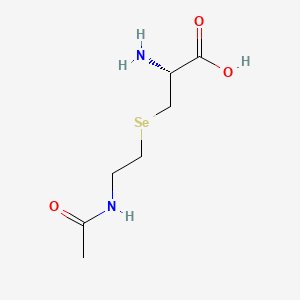

ε-N-Acetylselenalysine is a selenium-containing derivative of lysine, characterized by the substitution of the gamma methylene group (-CH₂-) in the lysine backbone with a selenium atom (Se) and acetylation at the epsilon (ε) amino group. This modification distinguishes it from canonical lysine derivatives, offering unique biochemical properties due to selenium’s distinct electronegativity, atomic radius, and redox activity. The compound was first studied in the context of enzymatic reactivity, particularly its interaction with Crotalus adamanteus L-amino acid oxidase (LAAO), which catalyzes its oxidative deamination to produce α-ketoacids without cleaving the C-Se bond .

Properties

CAS No. |

71800-46-9 |

|---|---|

Molecular Formula |

C7H14N2O3Se |

Molecular Weight |

253.17 g/mol |

IUPAC Name |

(2R)-3-(2-acetamidoethylselanyl)-2-aminopropanoic acid |

InChI |

InChI=1S/C7H14N2O3Se/c1-5(10)9-2-3-13-4-6(8)7(11)12/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1 |

InChI Key |

VABSYMDTSUKKBI-LURJTMIESA-N |

SMILES |

CC(=O)NCC[Se]CC(C(=O)O)N |

Isomeric SMILES |

CC(=O)NCC[Se]C[C@@H](C(=O)O)N |

Canonical SMILES |

CC(=O)NCC[Se]CC(C(=O)O)N |

Other CAS No. |

71800-46-9 |

Synonyms |

ENASL epsilon-N-acetylselenalysine |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The substitution of -CH₂- with -S- or -Se- increases molecular weight by ~18.04 g/mol (thia) and ~64.94 g/mol (selena), respectively.

- Selenium’s larger atomic radius (1.22 Å vs. sulfur’s 1.04 Å) and lower electronegativity (2.55 vs. 2.58) may influence bond stability and redox behavior, though specific data are absent in the provided evidence.

Enzymatic Reactivity

A seminal study by Cini and De Marco (1979) compared the oxidative deamination of ε-N-acetylselenalysine, ε-N-acetylthialysine, and ε-N-acetyllysine using Crotalus adamanteus LAAO :

| Parameter | ε-N-Acetyllysine | ε-N-Acetylthialysine | ε-N-Acetylselenalysine |

|---|---|---|---|

| Substrate Specificity | Active | Active | Active |

| Reaction Product | α-Ketoacid | α-Ketoacid | α-Ketoacid |

| Bond Cleavage | None | None | None |

Findings :

Functional Implications

- Biochemical Stability: The retention of C-S/C-Se bonds during deamination implies stability under enzymatic conditions, though selenium’s lower bond dissociation energy (C-Se: ~234 kJ/mol vs. C-S: ~272 kJ/mol) may render ε-N-acetylselenalysine more reactive in non-enzymatic redox reactions.

- Biological Relevance : ε-N-Acetyllysine is a well-characterized post-translational modification in histones, influencing gene regulation. The thia and selena analogs may mimic or disrupt these interactions, but their biological roles remain unexplored in the provided evidence.

Tables

Table 1. Structural Comparison of ε-N-Acetylated Lysine Analogs

| Property | ε-N-Acetyllysine | ε-N-Acetylthialysine | ε-N-Acetylselenalysine |

|---|---|---|---|

| Gamma Substituent | -CH₂- | -S- | -Se- |

| Molecular Formula | C₈H₁₆N₂O₃ | C₇H₁₄N₂O₃S | C₇H₁₄N₂O₃Se |

| Molecular Weight | 188.22 | 206.27 | 253.18 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.